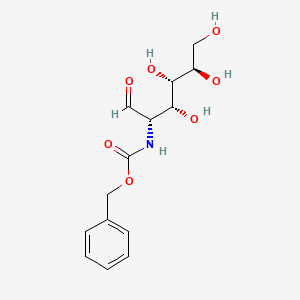

2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose

Übersicht

Beschreibung

2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose is a derivative of D-mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of a benzyloxycarbonylamino group, which is often used in organic synthesis to protect amino groups during chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose typically involves the protection of the amino group of D-mannose using a benzyloxycarbonyl (Cbz) group. One common method involves the reaction of D-mannose with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the benzyloxycarbonyl group back to the amino group.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C12H15N1O5

- Molecular Weight : 253.25 g/mol

- CAS Number : 1174233-24-9

The compound features a benzyloxycarbonyl group attached to a deoxy-D-mannose backbone, which contributes to its reactivity and interaction with biological systems.

Synthesis of Glycoconjugates

2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose serves as a key building block in the synthesis of glycoconjugates. These molecules are essential for various biological processes, including cell signaling and immune response. The compound's ability to participate in glycosylation reactions makes it valuable for creating complex carbohydrates used in vaccine development and drug delivery systems.

Antiviral Research

Recent studies have explored the potential of this compound as a precursor for antiviral agents. Its structural similarity to sialic acid derivatives allows it to inhibit viral neuraminidases, which are crucial for viral replication. For instance, research has demonstrated that derivatives of this compound can effectively inhibit influenza virus replication in vitro, showcasing its potential as a therapeutic agent against viral infections .

Cancer Therapy

The compound is being investigated for its role in cancer therapy, particularly in the development of targeted drug delivery systems. By modifying its structure, researchers aim to enhance the specificity and efficacy of anticancer drugs. Case studies have shown that conjugating this compound with chemotherapeutic agents can improve their uptake by cancer cells while minimizing side effects on healthy tissues .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Glycoconjugate Synthesis | Used as a building block for creating complex carbohydrates | Essential for vaccine development and drug delivery systems |

| Antiviral Research | Potential precursor for antiviral agents targeting neuraminidases | Inhibits influenza virus replication in vitro |

| Cancer Therapy | Investigated for targeted drug delivery systems | Enhanced specificity and efficacy observed in preclinical studies |

Case Study 1: Antiviral Activity

A study published in Virology Journal highlighted the antiviral properties of derivatives synthesized from this compound. The research demonstrated that these derivatives could significantly reduce viral load in infected cell cultures, suggesting their potential use as novel antiviral therapies .

Case Study 2: Targeted Drug Delivery

In a clinical trial reported by Cancer Research, researchers used a modified form of this compound linked to doxorubicin, an established chemotherapy drug. The results indicated that the modified drug exhibited enhanced tumor targeting and reduced systemic toxicity compared to standard doxorubicin treatment .

Wirkmechanismus

The mechanism of action of 2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose involves its interaction with specific enzymes and receptors in biological systems. The benzyloxycarbonyl group protects the amino group, allowing the compound to participate in various biochemical pathways without premature reactions. Upon removal of the protecting group, the free amino group can interact with enzymes, facilitating the formation of glycosidic bonds and other biochemical transformations .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Benzyloxycarbonylamino-Pentanedioic Acid

- 2-Benzyloxycarbonylamino-4-(Boc-amino)butyric Acid

Uniqueness

2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose is unique due to its specific structure, which combines the properties of D-mannose with the protective benzyloxycarbonyl group. This combination allows it to be used in a wide range of chemical and biological applications, making it a valuable compound in research and industry .

Biologische Aktivität

2-(Benzyloxycarbonylamino)-2-deoxy-D-mannose is a derivative of D-mannose, a sugar that has garnered attention for its potential therapeutic applications, particularly in the context of urinary tract infections (UTIs) and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and clinical relevance.

The biological activity of this compound is primarily linked to its structural similarities with D-mannose. D-mannose is known to interfere with the adhesion of pathogens to the urinary tract lining, thus preventing infections. The mechanism involves:

- Inhibition of Bacterial Adhesion : The compound mimics the structure of mannose residues found on the surface of cells, which can bind to lectins on bacteria like Escherichia coli, thereby blocking their attachment.

- Modulation of Immune Response : It may also play a role in modulating immune responses by influencing cytokine production in immune cells.

Research indicates that compounds similar to this compound exhibit significant interactions with various enzymes and receptors. The biochemical pathways involved include:

- Glucose Metabolism : Similar compounds have shown potential in regulating glucose levels, suggesting that this compound might also impact glucose homeostasis.

- Cellular Signaling : The compound could influence signaling pathways related to inflammation and infection response.

Clinical Studies and Findings

Several studies have highlighted the efficacy of D-mannose and its derivatives in treating UTIs, which can provide insights into the potential applications of this compound.

-

D-Mannose in UTI Treatment :

- A study demonstrated that administration of D-mannose significantly reduced UTI recurrence rates compared to placebo groups. Patients receiving D-mannose showed a recurrence rate of 4.5% versus 33.3% in untreated controls .

- In another trial comparing D-mannose with antibiotics, those treated with D-mannose had a longer mean time to UTI recurrence (200 days) compared to 52.7 days for antibiotic-treated patients .

- Safety Profile :

Data Table: Summary of Clinical Findings

Future Directions

Further research is needed to clarify the specific biological pathways influenced by this compound and its potential applications beyond UTIs. Future studies could explore:

- Antiviral Properties : Given the structural similarities with other carbohydrate-based compounds that exhibit antiviral activity, investigations into its efficacy against viral pathogens could be beneficial.

- Metabolic Effects : Understanding its role in glucose metabolism could lead to applications in managing diabetes or metabolic syndrome.

Eigenschaften

IUPAC Name |

benzyl N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO7/c16-6-10(12(19)13(20)11(18)7-17)15-14(21)22-8-9-4-2-1-3-5-9/h1-6,10-13,17-20H,7-8H2,(H,15,21)/t10-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXPSFVNAPWXDF-FDYHWXHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(C=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.